molecular formula C18H22N2O3 B8612485 Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate

Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate

Cat. No. B8612485
M. Wt: 314.4 g/mol
InChI Key: IARXVWAOFWGYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-cyano-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetate

InChI

InChI=1S/C18H22N2O3/c1-22-16(21)14(12-19)18(15-6-2-5-10-20-15)9-11-23-17(13-18)7-3-4-8-17/h2,5-6,10,14H,3-4,7-9,11,13H2,1H3

InChI Key

IARXVWAOFWGYOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1(CCOC2(C1)CCCC2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-bromopyridine (14.4 ml, 150 mmo) in THF (75 ml) was added dropwise to a solution of isopropylmagnesium chloride (75 ml, 2M in THF) at 0° C. under N2, the mixture was then stirred at rt for 3 h, copper Iodide (2.59 g, 13.6 mmol) was added and allowed to stir at rt for another 30 min before a solution of a mixture of E and Z isomers of methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate (16 g, 150 mmol) in THF (60 ml) was added in 30 min. The mixture was then stirred at rt for 18 h. The reaction mixture was poured into a 200 g ice/2 N HCl (100 ml) mixture. The product was extracted with Et2O (3×300 ml), washed with brine (200 ml), dried (Na2SO4) and concentrated. The residual was purified by flash chromatography (100 g silica gel column, eluted by EtOAc in hexane: 3% 2CV; 3-25%, 12 CV; 25-40% 6CV gave methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate (15.44 g, 72% yield, m/z 315.0 [M+H]+ observed) as an amber oil.
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.59 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-bromopyridine (14.4 ml, 150 mmo) in THF (75 ml) was added dropwise to a solution of isopropylmagnesium chloride (75 ml, 2M in THF) at 0° C. under N2, the mixture was then stirred at rt for 3 h, copper Iodide (2.59 g, 13.6 mmol) was added and allowed to stir at rt for another 30 min before a solution of a mixture of E and Z isomers of methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate (16 g, 150 mmol) in THF (60 ml) was added in 30 min. The mixture was then stirred at rt for 18 h. The reaction mixture was poured into a 200 g ice/2 N HCl (100 ml) mixture. The product was extracted with Et2O (3×300 ml), washed with brine (200 ml), dried (Na2SO4) and concentrated. The residual was purified by flash chromatography (100 g silica gel column, eluted by EtOAc in hexane: 3% 2 CV; 3-25%, 12 CV; 25-40% 6 CV gave methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate (15.44 g, 72% yield, m/z 315.0 [M+H]+ observed) as an amber oil.
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.59 g
Type
catalyst
Reaction Step Four
Name
Yield
25%

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